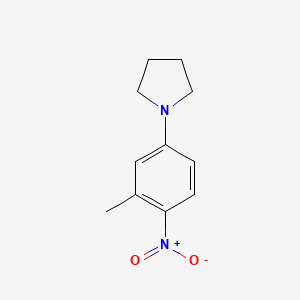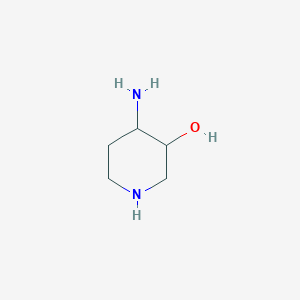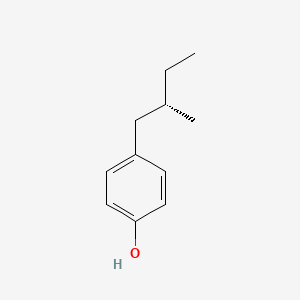![molecular formula C7H3ClN4 B1396607 2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile CAS No. 1060816-60-5](/img/structure/B1396607.png)
2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile
概要
説明
2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile is a heterocyclic compound that features a pyrrolo[2,3-D]pyrimidine core with a chlorine atom at the 2-position and a carbonitrile group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
作用機序
Target of Action
The primary target of 2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile is the Monopolar spindle 1 kinase (MPS1) . MPS1 is an apical dual-specificity protein kinase that is over-expressed in certain types of cancer, such as triple-negative breast cancer (TNBC) .
Mode of Action
This compound: interacts with its target, MPS1, by inhibiting its kinase activity . This inhibition disrupts the normal function of MPS1, leading to changes in cell proliferation .
Biochemical Pathways
The action of This compound affects the MPS1 pathway . MPS1 is a key player in the spindle assembly checkpoint (SAC), a safety mechanism that ensures the correct segregation of chromosomes during cell division . Inhibition of MPS1 by This compound can lead to incorrect chromosome segregation, which can result in cell death .
Result of Action
The molecular and cellular effects of This compound’s action include the induction of cell cycle arrest and apoptosis . For example, it has been shown to upregulate the level of caspase-3, a key player in the execution-phase of cell apoptosis .
生化学分析
Biochemical Properties
2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been found to interact with tyrosine kinases, which are enzymes that catalyze the transfer of phosphate groups from ATP to tyrosine residues on proteins . This interaction can lead to the modulation of signaling pathways that are crucial for cell growth and differentiation. Additionally, this compound has been shown to bind to other proteins involved in cellular signaling, further influencing various biochemical processes .
Cellular Effects
The effects of this compound on cells are profound. It has been observed to induce apoptosis in cancer cells by upregulating pro-apoptotic genes such as P53 and BAX, while downregulating anti-apoptotic genes like Bcl2 . This compound also affects cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are essential for cell survival and proliferation . Furthermore, this compound influences cellular metabolism by altering the expression of genes involved in metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of tyrosine kinases, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition disrupts downstream signaling pathways, leading to altered gene expression and cellular responses. Additionally, this compound can interact with other biomolecules, such as transcription factors, further influencing gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function . These temporal effects are crucial for understanding the potential therapeutic applications of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been reported . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a crucial role in the oxidation of this compound, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, it can accumulate in various cellular compartments, including the cytoplasm and nucleus . This distribution is essential for its interaction with target enzymes and proteins, allowing it to exert its biochemical effects effectively .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It has been found to localize predominantly in the nucleus, where it can interact with transcription factors and other nuclear proteins . This localization is critical for its role in regulating gene expression and influencing cellular function .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-chloropyridine with cyanoacetic acid derivatives under basic conditions, followed by cyclization and chlorination steps . Another approach includes the use of microwave-assisted synthesis, which has been shown to be an efficient and robust method for preparing pyrrolo[2,3-D]pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Cyclization Reactions: It can undergo cyclization reactions to form fused ring systems, which are valuable in drug discovery.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used under basic conditions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and acyl chlorides are used under acidic conditions.
Cyclization Reactions: Catalysts like palladium and copper salts are often employed in cyclization reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,3-D]pyrimidine derivatives, which can exhibit diverse biological activities .
科学的研究の応用
2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are potential therapeutic agents for cancer and inflammatory diseases.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into molecular mechanisms of diseases.
Chemical Biology: It is employed in the design of chemical probes for studying biological pathways and identifying drug targets.
Industrial Applications: The compound is used in the synthesis of advanced materials and specialty chemicals.
類似化合物との比較
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: This compound is similar in structure but lacks the carbonitrile group at the 5-position.
7H-Pyrrolo[2,3-D]pyrimidine: This parent compound lacks both the chlorine and carbonitrile substituents.
5-Iodo-7H-pyrrolo[2,3-D]pyrimidine: This compound has an iodine atom instead of chlorine at the 2-position.
Uniqueness
2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile is unique due to the presence of both the chlorine atom and the carbonitrile group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile building block in drug discovery and development .
特性
IUPAC Name |
2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN4/c8-7-11-3-5-4(1-9)2-10-6(5)12-7/h2-3H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXHKYDDAIAILE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=C(N=C2N1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(difluoromethoxy)-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]benzamide](/img/structure/B1396524.png)
![1-Propanol, 3-[(1-methylethyl)thio]-](/img/structure/B1396525.png)
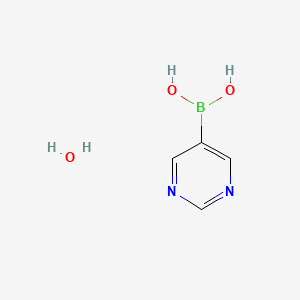
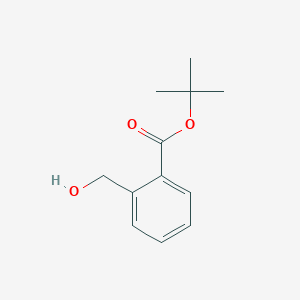
![2,4,6-trichloro-pyrido[3,2-d]pyrimidine](/img/structure/B1396530.png)
![5'-Fluorospiro[cyclopropane-1,3'-indoline]](/img/structure/B1396531.png)
![9-Acetyl-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1396532.png)
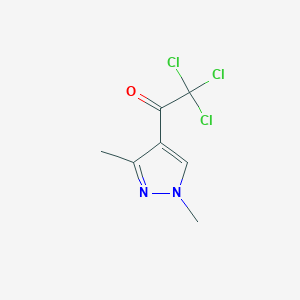
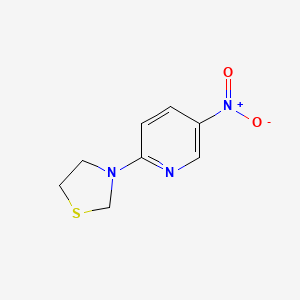
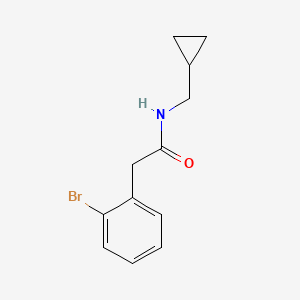
![Imidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B1396540.png)
